molecular formula C10H11N3O3 B2699070 4-(4-nitrophenyl)-2-Piperazinone CAS No. 223785-99-7

4-(4-nitrophenyl)-2-Piperazinone

Cat. No.: B2699070
CAS No.: 223785-99-7
M. Wt: 221.216
InChI Key: XJZGRBZMXHGFCB-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2-piperazinone (CAS: 223785-99-7) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol . Its structure comprises a piperazinone core substituted with a 4-nitrophenyl group at the 4-position. The nitro group (-NO₂) is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and biological interactions. This compound is commercially available (e.g., Acmec, Ivychem) and has been investigated for herbicidal activity .

Properties

IUPAC Name

4-(4-nitrophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGRBZMXHGFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-2-Piperazinone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazin-2-one .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-nitrophenyl)-2-Piperazinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-nitrophenyl)-2-Piperazinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-2-Piperazinone involves its interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell death. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, disrupting its normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the piperazinone or related heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological Activity Highlights
4-(4-Nitrophenyl)-2-piperazinone 4-nitrophenyl 221.21 Nitro, piperazinone Herbicidal activity against rape
4-(2-Methoxyphenyl)piperazinone 2-methoxyphenyl ~208.24 (estimated) Methoxy, piperazinone Structural data reported
4-(2,2,2-Trifluoroethyl)-2-piperazinone 2,2,2-trifluoroethyl 182.14 Trifluoroethyl, piperazinone No direct activity data
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 2-fluorophenyl, pyridazine ~337.78 (estimated) Fluoro, pyridazine Synthetic intermediate for CNS agents
Ethyl 3-amino-3-[4-(4-nitrophenyl)piperazino]acrylate 4-nitrophenyl, acrylate ester 320.34 Nitro, ester, amino Potential multi-target applications
Herbicidal Activity
  • This compound exhibits moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .
  • Analog Substituent Impact: Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Enhance activity against dicotyledonous plants (e.g., rape) due to increased electrophilicity and interaction with plant enzymes . Electron-donating groups (e.g., methoxy): Reduce herbicidal potency, as seen in 4-methoxyphenyl derivatives .

Physicochemical Properties

  • Solubility: The nitro group in this compound likely reduces water solubility compared to methoxy or hydroxyl analogs.
  • Molecular Weight : Higher molecular weight analogs (e.g., 320.34 g/mol for the acrylate derivative) may exhibit reduced bioavailability .

Biological Activity

4-(4-Nitrophenyl)-2-piperazinone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound and its derivatives, highlighting significant findings from recent studies.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and nitrophenyl compounds. The resulting derivatives have been characterized for their biological activities against various pathogens.

Key Synthesis Steps:

  • Formation of the Piperazine Ring : The core piperazine structure is synthesized using standard methods involving condensation reactions.
  • Nitro Substitution : The introduction of the nitro group at the para position is achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit notable antimicrobial properties against a range of bacteria and fungi.

  • Antibacterial Activity : In vitro tests have shown that certain derivatives possess effective antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium kansasii. For instance, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µM against M. kansasii .
  • Antifungal Activity : The compound also displayed antifungal activity, with specific derivatives showing significant inhibition against Fusarium avenaceum .

Cytotoxicity

While exploring the therapeutic potential of this compound, researchers assessed its cytotoxic effects on human cell lines. Most derivatives demonstrated low toxicity, suggesting a favorable therapeutic index .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound's lipophilicity and electronic properties play crucial roles in its interaction with microbial targets.

  • Lipophilicity : Higher lipophilicity has been correlated with increased antibacterial activity, likely facilitating membrane penetration .
  • Electron-Donor Properties : The presence of electron-donating substituents enhances binding affinity to bacterial targets, potentially disrupting essential cellular processes .

Study on Antimicrobial Efficacy

In a controlled study, ten new derivatives of this compound were synthesized and evaluated for their antimicrobial activities. The results indicated that:

  • Compound A : MIC = 15.0 µM against M. marinum.
  • Compound B : MIC = 14.2 µM against F. avenaceum.
  • All compounds exhibited low toxicity towards human THP-1 cells and plant cells (Nicotiana tabacum) .

Data Summary

Compound NameMIC (µM)Target OrganismToxicity (Human Cells)
Compound A15.0M. marinumLow
Compound B14.2F. avenaceumLow
Compound C15.4M. kansasiiLow

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